Agomelatine

Receptor Pharmacology Binding Affinity Melatonergic Agonists

Select Agomelatine for your research to leverage its unique dual mechanism: potent MT1/MT2 receptor agonism combined with 5-HT2C antagonism. This profile resynchronizes circadian rhythms and increases frontocortical dopamine/norepinephrine, providing an antidepressant model without the sexual dysfunction or emotional blunting typical of SSRIs/SNRIs. An essential reference standard for comparative pharmacology, sleep architecture studies, and chronotherapeutic research where first-line comparators fail to capture this melatonergic-serotonergic interplay. Ensure your model's validity with this critical tool.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 138112-76-2
Cat. No. B1665654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgomelatine
CAS138112-76-2
SynonymsAGO 178
AGO-178
AGO178
agomelatine
N-(2-(7-methoxy-1-naphthyl)ethyl)acetamide
S 20098
S-20098
S20098
thymanax
valdoxan
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC
InChIInChI=1S/C15H17NO2/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13/h3-7,10H,8-9H2,1-2H3,(H,16,17)
InChIKeyYJYPHIXNFHFHND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility~0.5 mg/ml in 1:1 EtOH:PBS (pH 7.2);  ~30 mg/ml in EtOH, DMF & DMSO
7.76e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Agomelatine (CAS 138112-76-2): A Melatonergic MT1/MT2 Agonist and 5-HT2C Antagonist for Circadian-Based Depression Research


Agomelatine is an atypical antidepressant and synthetic melatonergic analog characterized by a dual mechanism of action: it is a potent agonist at melatonin MT1 and MT2 receptors and a selective antagonist at the serotonin 5-HT2C receptor [1]. This distinct pharmacological profile distinguishes it from classical monoaminergic antidepressants, which primarily function via serotonin and/or norepinephrine reuptake inhibition. The compound's efficacy in treating major depressive disorder (MDD) is linked to its ability to resynchronize disrupted circadian rhythms and improve sleep architecture without the typical side effect burden of its comparators [1].

Why Agomelatine Cannot Be Simply Interchanged with Melatonin, Ramelteon, or SSRIs


While Agomelatine shares a melatonergic backbone with endogenous melatonin and synthetic agonists like Ramelteon and Tasimelteon, its unique combination of potent MT1/MT2 agonism with 5-HT2C antagonism produces a distinct neurochemical and clinical signature [1]. Unlike pure melatonin receptor agonists, Agomelatine's 5-HT2C blockade increases frontocortical dopamine and norepinephrine levels, contributing to its antidepressant efficacy and a side effect profile that notably lacks the sexual dysfunction and emotional blunting commonly associated with selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) [2]. This dual action directly impacts therapeutic outcomes and tolerability, making generic substitution across this class of compounds scientifically unsound.

Quantitative Comparative Evidence for Agomelatine: Receptor Affinity, Efficacy, and Tolerability Benchmarks


Agomelatine vs. Melatonin, Ramelteon, and Tasimelteon: A Comparative Receptor Binding Profile

Agomelatine differentiates itself from other melatonergic agents not only by its dual action but also by its specific affinity for human MT1 and MT2 receptors. When compared to melatonin, ramelteon, and tasimelteon, Agomelatine exhibits a unique binding profile and an additional antagonistic property at the 5-HT2C receptor, which is absent in the comparators. This additional mechanism is the key pharmacological distinction that enables its antidepressant efficacy [1].

Receptor Pharmacology Binding Affinity Melatonergic Agonists

Agomelatine vs. SSRI/SNRI Antidepressants: Superior Acute-Phase Response and Remission Rates

A comprehensive meta-analysis of head-to-head randomized controlled trials involving 1,871 patients with Major Depressive Disorder (MDD) directly compared Agomelatine to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The analysis demonstrated a statistically significant advantage for Agomelatine in terms of both response and remission rates during the acute phase of treatment [1].

Clinical Efficacy Major Depressive Disorder Head-to-Head Trial

Agomelatine vs. Venlafaxine: Faster and Greater Improvement in Subjective Sleep Quality

In a 6-week, double-blind, randomized study of 332 MDD patients, Agomelatine was compared directly with the SNRI venlafaxine on the Leeds Sleep Evaluation Questionnaire (LSEQ). While antidepressant efficacy was similar between the two treatments, Agomelatine demonstrated significantly better and more rapid improvement in subjective sleep quality, which is a critical component of functional recovery in depression [1].

Sleep Architecture Tolerability Depression

Agomelatine vs. Escitalopram: Reduced Incidence of Emotional Blunting

A 24-week, double-blind trial comparing Agomelatine with the SSRI escitalopram in 324 patients with MDD showed similar antidepressant efficacy but a significant difference in a key adverse effect. Patients on Agomelatine reported a significantly lower frequency of emotional blunting, a common and distressing side effect of SSRIs that can hinder psychosocial recovery [1].

Emotional Blunting Tolerability Patient-Reported Outcomes

Agomelatine vs. Escitalopram: Lower Incidence of Treatment Discontinuation Due to Adverse Events

The 24-week head-to-head trial with escitalopram also demonstrated a superior tolerability profile for Agomelatine. The rate of treatment discontinuation due to emergent adverse events was nearly half that of the comparator, indicating better overall patient adherence and a more favorable benefit-risk ratio in long-term management [1].

Drug Safety Tolerability Treatment Adherence

Best-Fit Research and Industrial Applications for Agomelatine Based on its Differentiated Profile


Investigating Circadian Rhythm Dysregulation in Mood Disorders

Agomelatine is the compound of choice for research models where the primary aim is to link circadian rhythm resynchronization with antidepressant efficacy. Unlike pure melatonergic agonists (e.g., ramelteon), which are primarily sleep aids, Agomelatine's unique dual action on both MT1/MT2 and 5-HT2C receptors provides a unique tool for dissecting the interplay between circadian biology and serotonergic tone in depression. Preclinical and clinical data confirm its ability to shift circadian phase and improve sleep-wake patterns in depressed individuals, offering a validated research model for chronotherapeutic strategies [1].

Studying Antidepressant Efficacy Without Sexual Dysfunction or Emotional Blunting

For studies focusing on the adverse effects of antidepressants on emotional and sexual function, Agomelatine serves as a critical reference standard. Its profile is uniquely devoid of the serotonin reuptake inhibition that underlies SSRI/SNRI-induced sexual dysfunction and emotional blunting. The robust comparative data showing significantly lower rates of these specific adverse events versus both SSRIs (e.g., escitalopram) and SNRIs (e.g., venlafaxine) make it an ideal compound for comparative pharmacology and for patient populations where preserving these functions is a primary clinical concern [1][2].

Preclinical Modeling of Antidepressant Effects on Sleep Architecture

Agomelatine is uniquely suited for preclinical studies investigating the impact of antidepressant treatment on sleep architecture. While most antidepressants, including SSRIs and SNRIs, suppress REM sleep and may worsen sleep continuity, Agomelatine promotes restorative slow-wave sleep and normalizes circadian sleep-wake cycles. Its quantifiably faster and more significant improvement in subjective sleep parameters in head-to-head trials with venlafaxine provides a clinical correlate for preclinical research exploring sleep restoration as a mechanism of antidepressant action [3].

Technical Documentation Hub

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